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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Methyl-6-nitrobenzoic acid, an important intermediate in the synthesis of pharmaceuticals

and agrochemicals.[1] The document details available spectroscopic data, outlines

experimental protocols for its characterization, and presents a logical workflow for its

application in organic synthesis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Methyl-6-nitrobenzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The ¹H NMR spectrum of 2-Methyl-6-nitrobenzoic acid provides characteristic signals for its

aromatic and methyl protons.
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Chemical Shift (δ) ppm Multiplicity Assignment

7.998 d Aromatic H

7.733 t Aromatic H

7.608 d Aromatic H

2.414 s Methyl (-CH₃)

Solvent: DMSO-d₆, Frequency:

399.65 MHz[2][3]

¹³C NMR (Carbon-13 NMR):

Specific experimental ¹³C NMR data for 2-Methyl-6-nitrobenzoic acid is not readily available

in public databases. However, based on its structure, the expected signals would include those

for the carboxylic acid carbon, aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-6-nitrobenzoic acid displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Description

~3000 O-H stretch (Carboxylic acid)

~1700 C=O stretch (Carboxylic acid)

~1530 Asymmetric NO₂ stretch

~1350 Symmetric NO₂ stretch

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of 2-Methyl-6-nitrobenzoic acid and

reveals its fragmentation pattern.
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m/z Relative Intensity (%) Assignment

181 ~60 [M]⁺ (Molecular Ion)

164 ~100 [M-OH]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton environment of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of 2-Methyl-6-nitrobenzoic acid is dissolved in

about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[2][3]

The sample should be fully dissolved, using vortexing or sonication if necessary.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.[2]

Data Acquisition (¹H NMR): A one-dimensional proton spectrum is acquired. Typical

parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation. The resulting spectrum is then phase and baseline corrected. The chemical

shifts are calibrated using the residual solvent peak as an internal reference (e.g., DMSO-d₆

at 2.50 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: A small amount of solid 2-Methyl-6-nitrobenzoic acid is placed directly

onto the ATR crystal (e.g., diamond).[2]

Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample spectrum is then collected, typically by co-adding 16 to 32 scans over the mid-

infrared range (4000-400 cm⁻¹).[2]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the ion source of the

mass spectrometer. For solid samples, this may involve a direct insertion probe.

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow and Applications
2-Methyl-6-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly for

the production of bioactive molecules such as pharmaceuticals and agrochemicals.[1] A

common synthetic pathway involves the oxidation of 3-nitro-o-xylene.[4] The resulting 2-
Methyl-6-nitrobenzoic acid can then be further modified, for example, through reduction of

the nitro group to an amine, to serve as a precursor for more complex molecules.
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Synthesis of 2-Methyl-6-nitrobenzoic Acid Application in Bioactive Molecule Synthesis
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Caption: Synthetic pathway and application workflow of 2-Methyl-6-nitrobenzoic acid.

The logical relationship for the structural elucidation of an unknown sample suspected to be 2-
Methyl-6-nitrobenzoic acid would follow a standard analytical workflow.
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Caption: Workflow for the structural elucidation of 2-Methyl-6-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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